

# In-Depth Structural Analysis of 8-(decylthio)-caffeine: A Technical Guide

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## Compound of Interest

Compound Name: Caffeine, 8-(decylthio)-

Cat. No.: B15345537

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Disclaimer: Direct experimental data for 8-(decylthio)-caffeine is not readily available in published literature. The following structural analysis, experimental protocols, and predicted data are based on established knowledge of similar 8-alkylthio-caffeine derivatives and general principles of organic chemistry.

## Introduction

Caffeine, a well-known methylxanthine, has been a subject of extensive chemical modification to explore and enhance its therapeutic potential. Substitution at the C8-position of the purine ring has yielded a diverse range of analogues with varied pharmacological activities. Among these, 8-thioether derivatives of caffeine have garnered interest for their potential antioxidant and neuroprotective properties. This technical guide provides a comprehensive overview of the structural analysis of a specific, yet less-documented analogue, 8-(decylthio)-caffeine. The introduction of a decylthio group at the C8-position is expected to significantly increase the lipophilicity of the caffeine scaffold, potentially influencing its pharmacokinetic and pharmacodynamic profile.

## Physicochemical and Spectroscopic Data

Due to the absence of direct experimental literature for 8-(decylthio)-caffeine, the following tables summarize predicted physicochemical properties and expected spectroscopic data based on the analysis of similar 8-alkylthio-caffeine derivatives.

**Table 1: Predicted Physicochemical Properties of 8-(decylthio)-caffeine**

Property	Predicted Value
Molecular Formula	C <sub>18</sub> H <sub>30</sub> N <sub>4</sub> O <sub>2</sub> S
Molecular Weight	366.52 g/mol
Appearance	White to off-white solid
Melting Point	Not available (expected to be lower than caffeine)
Solubility	Soluble in organic solvents (e.g., DMSO, DMF, Methanol, Chloroform), Insoluble in water
logP	~4.5 - 5.5

**Table 2: Predicted Spectroscopic Data for 8-(decylthio)-caffeine**

<sup>1</sup> H NMR (CDCl <sub>3</sub> , 400 MHz)	<sup>13</sup> C NMR (CDCl <sub>3</sub> , 100 MHz)	FT-IR (KBr, cm <sup>-1</sup> )	Mass Spectrometry (ESI+)
δ 0.88 (t, 3H, -CH <sub>3</sub> )	δ 14.1 (-CH <sub>3</sub> )	~2925 (C-H, alkyl stretch)	m/z 367.2164 [M+H] <sup>+</sup>
δ 1.26 (m, 14H, -(CH <sub>2</sub> ) <sub>7</sub> -)	δ 22.7, 28.8, 29.3, 29.5, 29.6, 31.9 (-(CH <sub>2</sub> ) <sub>8</sub> -)	~1700 (C=O stretch)	m/z 389.1983 [M+Na] <sup>+</sup>
δ 1.70 (p, 2H, -S-CH <sub>2</sub> -CH <sub>2</sub> -)	δ 29.8 (-S-CH <sub>2</sub> -CH <sub>2</sub> -)	~1650 (C=O stretch)	
δ 3.15 (t, 2H, -S-CH <sub>2</sub> -)	δ 31.2 (-S-CH <sub>2</sub> -)	~1545 (C=N stretch)	
δ 3.40 (s, 3H, N <sup>7</sup> -CH <sub>3</sub> )	δ 28.0 (N <sup>7</sup> -CH <sub>3</sub> )	~1475 (C-N stretch)	
δ 3.55 (s, 3H, N <sup>1</sup> -CH <sub>3</sub> )	δ 29.7 (N <sup>1</sup> -CH <sub>3</sub> )		
δ 3.98 (s, 3H, N <sup>3</sup> -CH <sub>3</sub> )	δ 31.5 (N <sup>3</sup> -CH <sub>3</sub> )		
δ 107.5 (C <sup>5</sup> )			
δ 148.0 (C <sup>4</sup> )			
δ 151.5 (C <sup>2</sup> )			
δ 155.0 (C <sup>6</sup> )			
δ 156.0 (C <sup>8</sup> )			

## Experimental Protocols

The synthesis of 8-(decylthio)-caffeine can be achieved through a nucleophilic substitution reaction, a common method for the preparation of 8-thioether caffeine derivatives.

## Synthesis of 8-(decylthio)-caffeine

Materials:

- 8-Bromocaffeine
- Decanethiol

- Potassium Carbonate ( $K_2CO_3$ ) or Sodium Hydride (NaH)
- N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
- Ethyl acetate
- Hexane
- Brine (saturated aqueous NaCl solution)
- Anhydrous Magnesium Sulfate ( $MgSO_4$ )

#### Procedure:

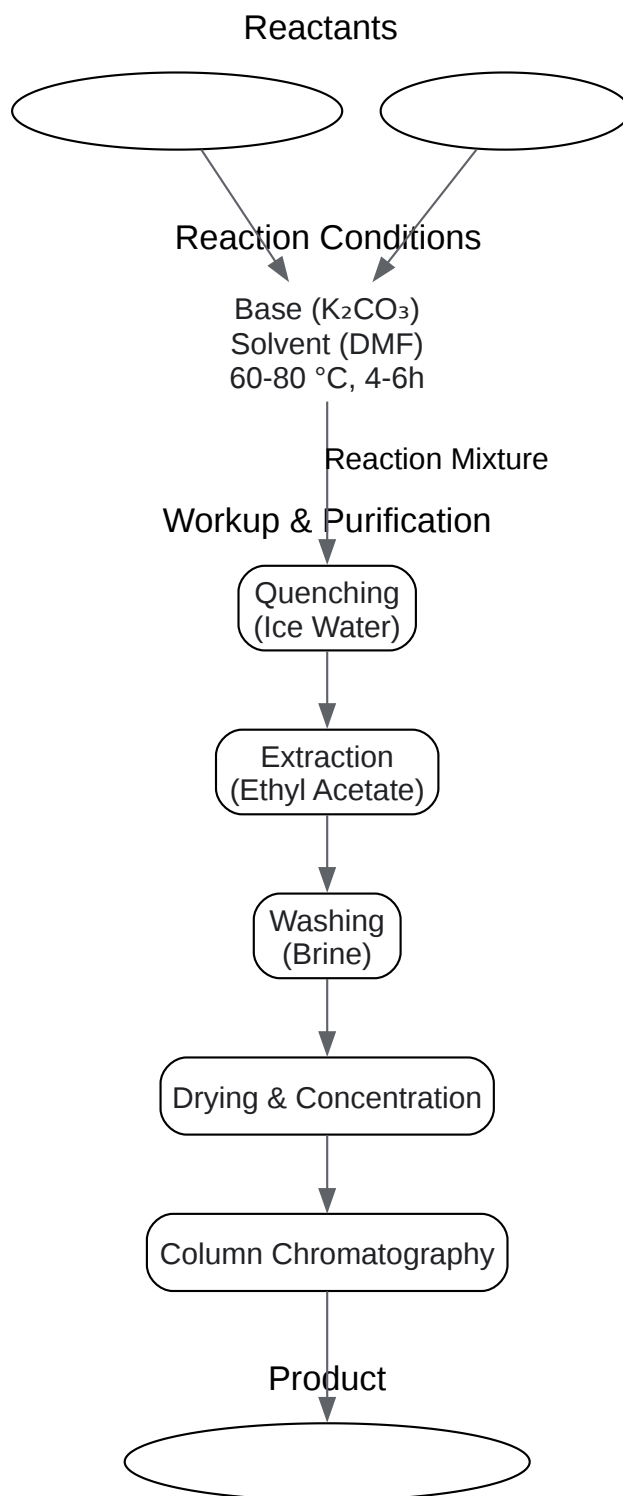
- To a solution of 8-bromocaffeine (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).
- Stir the mixture at room temperature for 10 minutes.
- Add decanethiol (1.2 eq) dropwise to the reaction mixture.
- Heat the reaction mixture to 60-80 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
- Extract the aqueous layer with ethyl acetate (3 x 50 mL).
- Combine the organic layers and wash with brine (2 x 30 mL).
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford 8-(decylthio)-caffeine as a solid.

## Visualizations

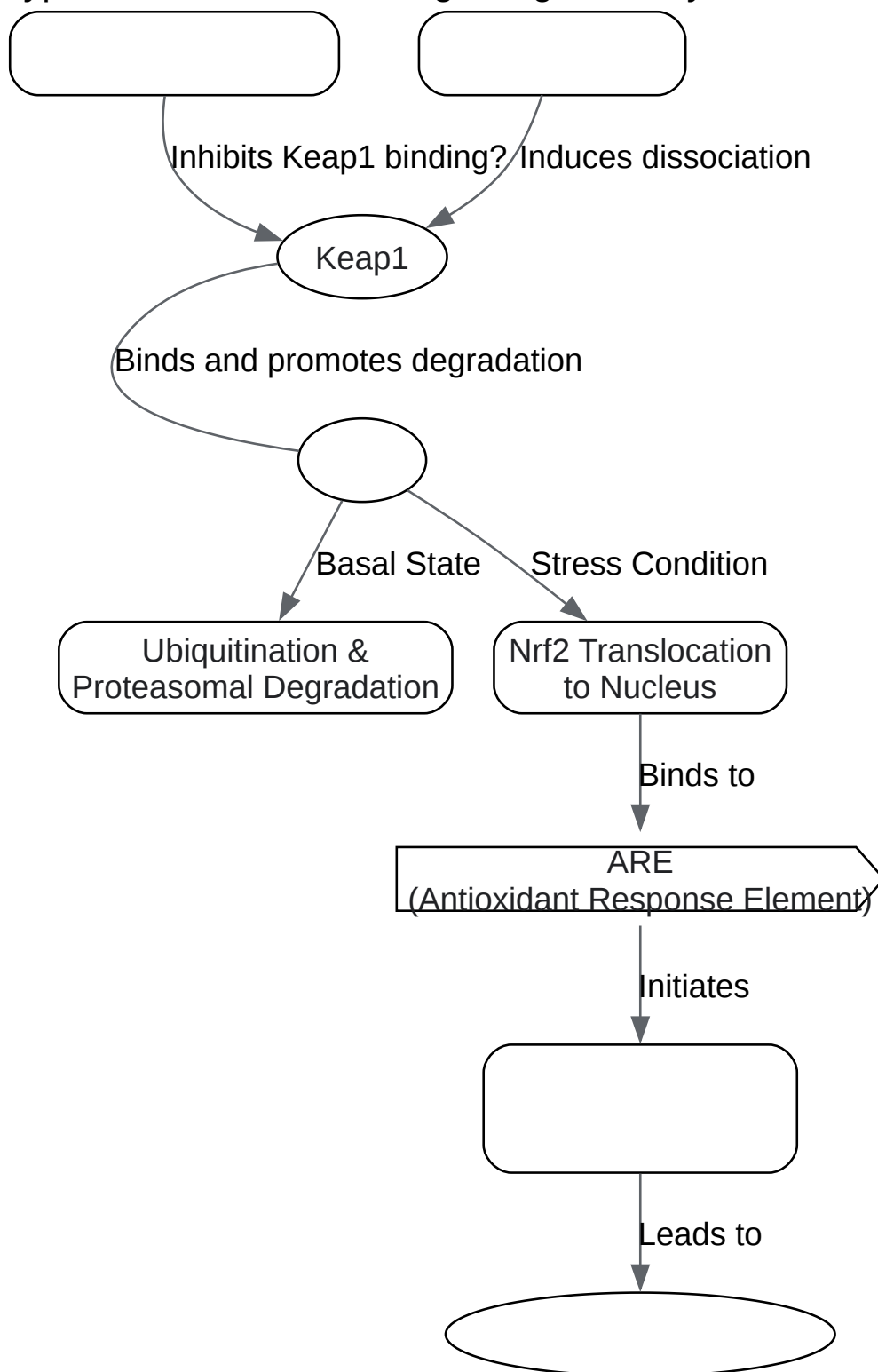
## Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of 8-(decylthio)-caffeine.

## Synthesis of 8-(decylthio)-caffeine



## Hypothesized Nrf2-ARE Signaling Pathway Modulation



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